N-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O/c1-14-3-5-17(11-15(14)2)25-9-7-24(8-10-25)13-20(26)23-19-12-16(21)4-6-18(19)22/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOCOKPIDDIRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a piperazine moiety, which are known to influence its biological properties. The structural formula is as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22Cl2N2O
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring is known for its ability to modulate receptor activity, which may contribute to the compound's effects on mood and behavior.
Biological Activity Overview
Research indicates that this compound exhibits:
- Anticonvulsant Activity : Similar compounds have demonstrated efficacy in animal models of epilepsy. For example, studies involving related piperazine derivatives have shown significant anticonvulsant effects in maximal electroshock (MES) tests .
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .
- Potential Antidepressant Properties : By acting on serotonin receptors, the compound could alleviate symptoms of depression and anxiety disorders.
Case Studies
-
Anticonvulsant Screening : A study synthesized various N-phenyl-2-(4-piperazin-1-yl)acetamide derivatives, including those structurally similar to our compound. The results indicated that modifications in the piperazine ring significantly affected anticonvulsant efficacy, with some derivatives showing protection against seizures in animal models .
Compound MES Efficacy (mg/kg) Comments A 100 Effective at 0.5 h B 300 Effective at 4 h C 0 Inactive - Neuroprotection Studies : Research on related compounds has demonstrated their ability to inhibit neuronal apoptosis. For instance, certain piperazine derivatives were shown to reduce oxidative stress markers in vitro .
- Pharmacological Profile : In a comparative analysis of several piperazine-based compounds, it was found that those with a dichlorophenyl substitution exhibited enhanced lipophilicity and blood-brain barrier penetration, which are critical for central nervous system (CNS) activity .
Summary of Findings
The biological activity of this compound suggests it has significant potential as a therapeutic agent in treating neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for further development in pharmacology.
Future Directions
Further research should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
- Clinical trials to evaluate efficacy and safety in human populations.
- Exploration of structure-activity relationships (SAR) to optimize the compound for specific therapeutic targets.
Scientific Research Applications
Pharmacological Properties
1.1 Dopamine Receptor Affinity
Research indicates that compounds with similar structures to N-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide exhibit significant affinity for dopamine receptors, particularly the D3 receptor. A study highlighted that modifications in the aromatic ring linked to the piperazine moiety can enhance binding affinity for D3 receptors while decreasing affinity for D4 receptors, indicating a potential for selective targeting in therapeutic applications .
1.2 Anticonvulsant Activity
The compound has shown promise in anticonvulsant activity. Analogues of similar piperazine derivatives have been tested for their effectiveness against seizures, demonstrating varying degrees of efficacy. The structure-activity relationship (SAR) suggests that modifications at specific positions on the phenyl rings can lead to enhanced anticonvulsant properties .
Therapeutic Applications
2.1 Antipsychotic Potential
Given its interaction with dopamine receptors, there is potential for this compound to be developed as an antipsychotic agent. Compounds with similar structures have been evaluated for their antipsychotic effects, showing promise in treating disorders such as schizophrenia and bipolar disorder .
2.2 Anti-inflammatory Effects
Recent studies have suggested that related compounds may possess anti-inflammatory properties. The presence of specific substituents on the phenyl rings can influence the anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperazine-Acetamide Derivatives with Halogenated Aromatic Groups
Compound 20 ():
- Structure : 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide.
- Key Differences :
- Replaces the 3,4-dimethylphenyl group with a 3,4-dichlorophenyl moiety.
- Incorporates a sulfonamide-pyridine core instead of a simple acetamide.
- Synthesis : 80% yield, m.p. 177–180°C; IR confirms NH, C=O, and SO₂ peaks .
N-(2,5-Dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide ():
- Structure : Features a 2-phenylethenesulfonyl group on piperazine.
- Key Differences :
RL ():
- Structure: N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl]acetamide.
- Key Differences: Contains a hydroxy-methoxyphenoxypropyl side chain, enhancing polarity. Substituted with 2,6-dimethylphenyl vs. 2,5-dichlorophenyl in the target compound .
Acetamide Derivatives with Heterocyclic Modifications
Compound 13 ():
- Structure: 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide.
- Key Differences :
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide ():
- Structure : Features a chloromethyl-thiazole group.
- Molecular formula: C₁₄H₁₆Cl₂N₂OS .
Substituted Phenylacetamides with Sulfonamide Groups
Compound 8 ():
- Structure: 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide.
- Key Differences :
Compound 12 ():
Implications of Structural Variations
- Electron Effects : Chlorine substituents (electron-withdrawing) may reduce electron density at the amide nitrogen, affecting hydrogen bonding, while methyl groups (electron-donating) could enhance lipophilicity .
- Bioactivity : Sulfonamide and heterocyclic modifications (e.g., thiazole, coumarin) are linked to enzyme inhibition (e.g., urease, α-glucosidase) .
- Solubility : Polar groups (e.g., hydroxy, sulfonyl) improve aqueous solubility, whereas methyl/chlorine substituents favor membrane permeability .
Preparation Methods
Direct Alkylation of Piperazine
Piperazine reacts with 1-bromo-3,4-dimethylbenzene under reflux in acetone or toluene, using anhydrous K$$2$$CO$$3$$ as a base and catalytic KI to enhance reactivity. The molar ratio of piperazine to aryl halide is critical to prevent over-alkylation.
Procedure :
- Piperazine (1.0 equiv), 1-bromo-3,4-dimethylbenzene (1.1 equiv), K$$2$$CO$$3$$ (2.5 equiv), and KI (0.1 equiv) in acetone are refluxed for 48–72 hours.
- The mixture is filtered, concentrated, and purified via column chromatography (CHCl$$_3$$:MeOH, 9:1) to yield 4-(3,4-dimethylphenyl)piperazine (68–74% yield).
Challenges :
Buchwald-Hartwig Amination
For less reactive aryl halides (e.g., chlorides), palladium-catalyzed amination offers higher yields. Using Pd$$2$$(dba)$$3$$/Xantphos as the catalyst system and Cs$$2$$CO$$3$$ as the base, 4-bromo-1,2-dimethylbenzene couples with piperazine in toluene at 110°C.
Optimization :
- Catalyst loading (2–5 mol%) and ligand choice (BINAP vs. Xantphos) significantly affect conversion rates.
- Yields reach 82% with 24-hour reaction times.
Synthesis of 2-Chloro-N-(2,5-dichlorophenyl)acetamide
Acylation of 2,5-Dichloroaniline
2,5-Dichloroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions.
Procedure :
- 2,5-Dichloroaniline (1.0 equiv) and Et$$_3$$N (1.2 equiv) in DCM are cooled to 0°C.
- Chloroacetyl chloride (1.1 equiv) is added dropwise, stirred for 2 hours, and washed with NaHCO$$_3$$ and brine.
- The crude product is recrystallized from hexane/EtOAc (85% yield).
Analytical Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, NH), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 2.4 Hz, 1H), 7.08 (dd, J = 8.4, 2.4 Hz, 1H), 4.12 (s, 2H, CH$$2$$Cl).
Coupling of Intermediates to Form the Target Compound
Nucleophilic Substitution in Polar Aprotic Solvents
A mixture of 4-(3,4-dimethylphenyl)piperazine (1.2 equiv) and 2-chloro-N-(2,5-dichlorophenyl)acetamide (1.0 equiv) in DMF with Cs$$2$$CO$$3$$ (2.0 equiv) is heated at 80°C for 12 hours.
Workup :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) in acetonitrile with K$$2$$CO$$3$$ accelerates the reaction, achieving 78% yield with reduced side products.
Comparative Analysis of Synthetic Routes
| Method | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Conventional Alkylation | Acetone | K$$2$$CO$$3$$ | Reflux | 48–72 h | 68–74% |
| Buchwald-Hartwig | Toluene | Cs$$2$$CO$$3$$ | 110°C | 24 h | 82% |
| Microwave-Assisted | MeCN | K$$2$$CO$$3$$ | 150°C (MW) | 0.5 h | 78% |
Key Observations :
- Microwave methods drastically reduce reaction times but require specialized equipment.
- Palladium-catalyzed routes offer higher yields but incur higher costs due to catalyst use.
Characterization and Purity Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis (where applicable) confirms the planar acetamide linkage and piperazine chair conformation.
Industrial-Scale Considerations
Patent CN103570645A highlights the importance of recycling unreacted piperazine via acidification (pH 2–5) to recover piperazine dihydrochloride, reducing waste. For large batches, telescoped processes combining steps 2 and 4 improve throughput.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
